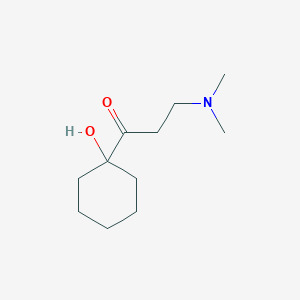

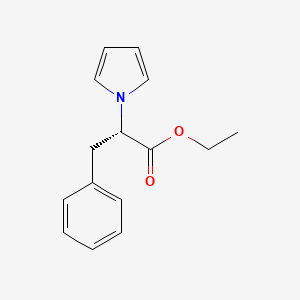

![molecular formula C11H20N2O2 B1332695 cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 250275-15-1](/img/structure/B1332695.png)

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole

Overview

Description

Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a structural motif that appears in various chemical compounds with potential biological activity and interesting binding properties. It is a part of larger molecules that have been synthesized and studied for their potential as receptors for anions, inhibitors of cysteinyl proteinases, and for their optical properties .

Synthesis Analysis

The synthesis of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit often involves complex organic reactions. For instance, the synthesis of meso-substituted hexapyrrolic calix pyrrole, which includes this motif, was achieved and resulted in a new receptor for anions . Similarly, the synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors involved a stereoselective process through protected intermediates, demonstrating the versatility of this scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit has been elucidated using techniques such as single crystal X-ray diffraction. This has revealed details such as the presence of cis- and trans-configurational isomers and their respective conformations . The crystal structure of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, for example, was determined to be monoclinic with a specific formula .

Chemical Reactions Analysis

The chemical reactivity of the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole moiety has been explored in the context of anion binding and proteinase inhibition. The cis-isomer of hexapyrrolic calix pyrrole showed strong anion binding due to a combination of hydrogen bonding and anion-π interactions . In the field of enzyme inhibition, the cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold has been utilized to create potent inhibitors for cysteinyl proteinases, highlighting the importance of this structure in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit are influenced by their molecular structure. For example, the anion binding properties of the cis-isomer of hexapyrrolic calix pyrrole differ significantly from its trans-isomer, with the former showing higher affinity and cross-reactivity for anions . The optical properties of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are related structures, have been studied, revealing strong blue fluorescence and high quantum yields, indicating potential applications in materials science .

Scientific Research Applications

Microwave-Assisted Synthesis

Photochemical Studies

Infrared spectra and photochemical studies of matrix-isolated pyrrole derivatives reveal that the compound can assume two conformations (cis and trans). This study contributes to understanding the compound's structural properties and its potential applications in material sciences (B. Giuliano, I. Reva, & R. Fausto, 2010).

Catalytic Applications

The compound is involved in palladium iodide-catalyzed reactions, leading to functionalized pyrrole derivatives. This showcases its utility in synthetic organic chemistry, particularly in heterocyclic compound synthesis (B. Gabriele et al., 2012).

Role in Natural Product Synthesis

The partial reduction of N-Boc pyrroles, including the compound , has been explored for the stereoselective synthesis of natural products, highlighting its importance in medicinal chemistry and drug development (T. Donohoe & Rhian E. Thomas, 2007).

Crystal Structure Analysis

The compound has been synthesized and its crystal structure analyzed through X-ray diffraction, contributing to the understanding of its physical and chemical properties for further applications in various fields (Liao-ning Zhang et al., 2014).

Safety and Hazards

“Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUVLZRRIRGSTE-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363898 | |

| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | |

CAS RN |

250275-15-1 | |

| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS-2-BOC-HEXAHYDROPYRROLO[3,4-C]PYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

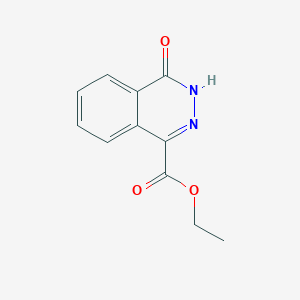

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

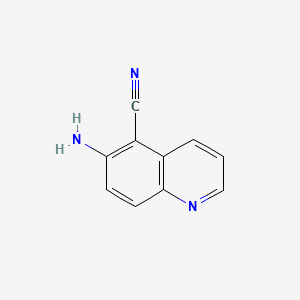

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

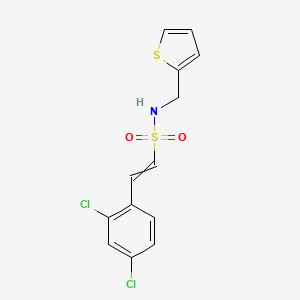

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)